Interferon alfacon-1
Description
Interferon alfacon-1 (consensus interferon) is a synthetic, non-naturally occurring type 1 interferon (IFNα) engineered by aligning amino acid sequences from multiple natural IFNα subtypes and selecting the most frequently observed residues at each position. This design enhances its receptor binding affinity and biological activity compared to natural IFNα variants . It exhibits potent antiviral, antiproliferative, and immunomodulatory effects, with in vitro studies demonstrating 10- to 260-fold greater activity in antiviral assays and natural killer (NK) cell activation compared to IFNα-2a, IFNα-2b, and lymphoblastoid interferon (NAMALWA) .
Approved for chronic hepatitis C (HCV) treatment, this compound is administered subcutaneously. Standard regimens include 9 μg three times weekly (TIW) for 24–48 weeks in treatment-naïve patients and 15 μg TIW for retreatment of relapsers or non-responders . Clinical trials have highlighted its efficacy in difficult-to-treat populations, particularly those infected with HCV genotype 1 or with high baseline viral loads .
Properties
CAS No. |
118390-30-0 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Origin of Product |
United States |
Preparation Methods
Auto-Induction Protocols
Auto-induction media, such as the Overnight Express Autoinduction System, enable high-density cell growth and T7 promoter-driven expression without manual IPTG induction. By substituting glucose with lactose as the carbon source, protein expression initiates automatically once glucose is depleted. At 25–30°C, this method achieves 270 mg/L of soluble this compound in shake-flask cultures—a 3.8-fold increase over IPTG-induced systems. Lower temperatures reduce aggregation, with ~70% of the protein remaining soluble.
IPTG and Heat Induction
Conventional IPTG induction in LB media yields lower titers (~70 mg/L) due to premature induction and metabolic stress. Heat-inducible systems using λP<sub>L</sub> promoters avoid chemical inducers but often result in insoluble inclusion bodies, necessitating complex refolding. For example, BL21DE3Plys cells expressing this compound under a T7 promoter require solubilization with 6 M guanidine hydrochloride, followed by dilution refolding in arginine-supplemented buffers.
Solubilization and Refolding Strategies
Inclusion Body Processing
When expressed as inclusion bodies, this compound is recovered via sonication and centrifugation. Solubilization agents like 8 M urea , 2% SDS , or 6 M guanidine HCl dissolve aggregates, with guanidine HCl showing superior efficacy in preserving antigenicity. Refolding by rapid dilution (1:20 v/v) into Tris-HCl buffer (pH 8.5) containing 0.5 M L-arginine and 2 mM reduced glutathione restores biological activity, achieving a recovery rate of ~60%.
Avoiding Maillard Reaction
During purification, glycation by reducing sugars in lysates can form Maillard reaction products, leading to cross-linking and activity loss. Neutralizing sugars post-lysis and using non-reducing stabilizers in formulation buffers mitigate this issue.
Purification and Characterization
Chromatographic Steps
Crude extracts undergo ion-exchange chromatography using DEAE-Sepharose, yielding ~95% pure this compound. A single-step protocol achieves 100 mg/L of bioactive protein, as validated by SDS-PAGE and Western blot. Size-exclusion chromatography further polishes the product, removing aggregates and host-cell proteins.
Quality Control
Potency is assessed via cytopathic effect inhibition assays on Madin-Darby bovine kidney (MDBK) cells, with specific activities reaching 2.0 × 10<sup>8</sup> IU/mg . HPLC and ELISA confirm structural integrity and antigenicity, while MALDI-TOF mass spectrometry verifies the molecular weight (19,434 Da).
Formulation and Stability
This compound is formulated as a sterile solution (30 µg/mL) in phosphate-buffered saline (pH 7.2) containing 0.7 mg/mL polysorbate 80 and 10 mg/mL benzyl alcohol as preservatives. Lyophilized formulations are reconstituted with sterile water, avoiding sucrose or other reducing excipients to prevent glycation. Stability studies show retained activity for ≥24 months at 2–8°C.
Comparative Analysis of Expression Systems
Challenges and Innovations
Chemical Reactions Analysis
Receptor Binding and Signal Transduction
Interferon alfacon-1 binds type I interferon receptors (IFNAR1 and IFNAR2), initiating a phosphorylation cascade:
Mechanistic Steps :
-
Receptor Dimerization : Stabilizes IFNAR1/IFNAR2 interaction .
-
JAK Activation : Triggers cross-phosphorylation of TYK2 (bound to IFNAR1) and JAK1 (bound to IFNAR2) .
-
STAT Phosphorylation : Phosphorylated STAT1/2 dimerizes and translocates to the nucleus, activating interferon-stimulated genes (ISGs) .
Key Metrics :
Antiviral Activity and Biochemical Interactions
This compound exhibits broad-spectrum antiviral effects via JAK-STAT pathway activation and direct inhibition of viral replication:
In Vitro Antiviral Efficacy
| Virus | IC₅₀ (ng/ml) | Selectivity Index (SI) | Source |
|---|---|---|---|
| Vesicular Stomatitis Virus (VSV) | <0.032 | >3,125 | |
| SARS-CoV | 0.16 | 2173 | |
| Pichinde Virus | 2.0 | >49 |
In Vivo Activity
-
Reduced mortality in hamsters infected with Pichinde virus (5 μg/kg/day) .
-
Inhibited SARS-CoV replication in human bronchial cells (IC₅₀: 0.046 ng/ml) .
Stability and Degradation
-
Oxidative Stability : Susceptible to disulfide bond disruption under reducing conditions .
-
Thermal Degradation : Aggregates at temperatures >40°C, necessitating refrigeration (2–8°C) .
-
Proteolytic Cleavage : Resistant to common proteases due to engineered structural stability .
Comparative Pharmacodynamics
This compound outperforms ribavirin in arenavirus models:
| Parameter | This compound | Ribavirin |
|---|---|---|
| EC₅₀ for Tacaribe Virus | 0.4 ± 0.3 ng/ml | 9 ± 5 μg/ml |
| Selectivity Index | >250 | 12 |
Immunomodulatory Reactions
Scientific Research Applications
Chronic Hepatitis C Treatment
Interferon alfacon-1 is approved for treating chronic hepatitis C, demonstrating significant efficacy in both treatment-naive and retreated patients. Clinical trials have shown:
- Efficacy Rates : In a pivotal study involving 704 patients, the treatment resulted in a virological response rate of 34.9% and a biochemical response rate of 42.2% after 24 weeks of therapy at a dosage of 9 micrograms administered three times weekly .
- Retreatment Success : Higher dosages (15 micrograms) have been investigated for nonresponders, with positive outcomes noted in terms of sustained virological response .
Antiviral Activity Against Arenaviruses
Research has indicated that this compound exhibits protective effects against arenaviruses, such as the Pichinde virus. In animal models:
- Survival Rates : Treatment significantly increased survival rates and prolonged the lifespan of infected hamsters while reducing viral loads and liver damage .
- Delayed Treatment Efficacy : Even when treatment was initiated up to two days post-infection, this compound still demonstrated therapeutic benefits .
Inhibition of Respiratory Viruses
This compound has been studied for its potential to inhibit various respiratory viruses, including coronaviruses:
- SARS-CoV Inhibition : In vitro studies revealed that this compound effectively inhibited SARS-CoV replication, showcasing higher antiviral activity compared to other interferons .
- Clinical Observations : In cases involving severe acute respiratory syndrome (SARS), patients treated with this compound showed improved clinical outcomes compared to those receiving corticosteroids alone, including better oxygen saturation and reduced need for intensive care .
Potential Use in Influenza Treatment
Recent studies have explored the use of this compound in hospitalized patients with influenza virus infections. A real-time alert system identified potential subjects for clinical trials, suggesting its role as an adjunctive therapy in managing influenza .
Case Study: Chronic Hepatitis C
A notable case involved a patient with genotype 2a chronic hepatitis C treated with lower-dose long-term intermittent this compound therapy. The patient achieved sustained virological response after completing the regimen, highlighting the potential for modified dosing strategies .
Clinical Trial Insights
A pilot study involving patients with severe respiratory infections indicated that those treated with this compound had fewer complications and shorter ICU stays compared to those receiving standard corticosteroid therapy alone. This suggests that this compound may enhance recovery from severe viral infections .
Mechanism of Action
Interferon alfacon-1 binds to specific cell-surface receptors, resulting in the transcription and translation of genes whose protein products have antiviral, antiproliferative, anticancer, and immune-modulating effects. The molecular targets include various signaling pathways that lead to the activation of immune responses and inhibition of viral replication .
Comparison with Similar Compounds
Clinical Efficacy in HCV
A pivotal double-blind trial (n = 704) compared this compound (9 μg TIW) with IFNα-2b (3 MIU TIW):
| Parameter | This compound | IFNα-2b | p-value |
|---|---|---|---|
| Virological Response (Week 24) | 34.9% | 28.8% | NS |
| Sustained Response (Week 48) | 12.1% | 11.3% | NS |
| HCV Genotype 1 Response | 24% | 15% | <0.05 |
| High Baseline HCV RNA Response | 7% | 0% | <0.05 |
This compound demonstrated superior efficacy in genotype 1 patients and those with high baseline HCV RNA levels (>4.8 × 10⁶ copies/mL) .
Pharmacodynamic Advantages
- Receptor Binding : Higher affinity (dissociation constant: 0.39 × 10⁻¹¹ vs. 1.07 × 10⁻¹¹ for IFNα-2b) and engagement of more receptors .
- NK Cell Activity : ≥10-fold greater activation compared to IFNα-2a and IFNα-2b .
- Gene Induction : Induces IFN-stimulated genes (e.g., IRF-1) at 10- to 20-fold lower concentrations .
This compound vs. NAMALWA Interferon
In a randomized trial of high-titer HCV patients:
- Virological Response: this compound (18 MIU) achieved significantly higher response rates than NAMALWA (9 MIU), particularly in genotype 1b patients (p < 0.05) .
Combination Therapy vs. Monotherapy
- With Ribavirin: Preliminary data suggest this compound + ribavirin may outperform monotherapy, though formal comparisons with IFNα-2b + ribavirin are ongoing .
- Retreatment of Non-Responders: this compound (15 μg TIW) monotherapy yielded a 58% sustained virological response (SVR) in relapsers, comparable to IFNα-2b + ribavirin (41% SVR in historical controls) .
Q & A
Q. What molecular design principles underlie the development of interferon alfacon-1, and how do they differ from natural IFN-α subtypes?
this compound is a synthetic type I interferon derived from a consensus sequence of multiple natural IFN-α subtypes. Its design involved scanning amino acid sequences of natural IFN-α variants and assigning the most frequently observed residue at each position to create a bioengineered molecule with enhanced receptor affinity and biological activity . Researchers can validate its design by comparing its binding kinetics (e.g., Kd values) to IFN receptors using assays like surface plasmon resonance or competitive binding experiments in cell lines such as T98G glioblastoma cells .
Q. How does this compound’s receptor binding affinity correlate with its antiviral potency in vitro?
In receptor binding assays, this compound exhibits a two-phase binding profile with a Kd of 3.90×10² M (high-affinity phase) and 1.07×10¹ M (low-affinity phase), demonstrating 2.7-fold greater affinity than recombinant IFN-α2b . This enhanced affinity translates to superior antiviral activity in vitro, with 10-fold higher potency against HSV-1 and VSV compared to IFN-α2a/2b, as measured by viral titer reduction in human and non-human cell lines . Methodologically, researchers should employ dose-response curves and viral plaque reduction assays to quantify potency across diverse virus families (e.g., Flaviviridae, Herpesviridae) .
Q. What in vitro and in vivo models are most suitable for evaluating this compound’s immunomodulatory effects?
Key models include:
- In vitro : NK cell activity assays using human peripheral blood lymphocytes, macrophage activation studies, and IFN-stimulated gene (ISG) induction profiling (e.g., MX1, OAS1) in hepatocyte-derived cell lines .
- In vivo : Syrian hamster models for acute viral infections (e.g., Pichinde virus) to assess survival rates, viral load reduction, and liver histopathology . Researchers should standardize dosing regimens (e.g., 15 µg/kg administered subcutaneously) and use RT-qPCR to quantify ISG expression in target tissues .
Advanced Research Questions
Q. How can contradictory efficacy data from clinical trials (e.g., variable sustained virological response rates in HCV genotype 1) be reconciled?
Discrepancies in sustained virological response (SVR) rates (e.g., 12.1% vs. 34.9% in different cohorts) may arise from heterogeneity in patient populations, dosing schedules, or viral quasispecies diversity . To address this, researchers should:
- Conduct meta-analyses stratified by covariates (e.g., baseline viral load, IL28B polymorphisms).
- Use multivariate regression to identify predictors of SVR, such as this compound’s induction of ISGs like IFIT1 and IRF7, which correlate with viral clearance .
- Compare pharmacokinetic/pharmacodynamic (PK/PD) profiles across trials to optimize dosing intervals .
Q. What experimental strategies can elucidate this compound’s role in mitigating cytokine storms in viral infections like COVID-19?
Preclinical studies suggest this compound modulates hyperinflammatory responses by downregulating pro-inflammatory cytokines (e.g., IL-6, TNF-α) while enhancing antiviral ISGs . Methodological approaches include:
- Single-cell RNA sequencing of PBMCs from COVID-19 patients treated with this compound to map immune cell subset-specific responses.
- Syrian hamster models infected with SARS-CoV-2 to assess lung pathology and viral replication kinetics under varying interferon regimens (e.g., 9 µg vs. 15 µg three times weekly) .
- Co-administration studies with corticosteroids to evaluate synergistic effects on oxygen saturation and radiographic outcomes .
Q. How does this compound’s bioengineered structure enhance its stability and half-life compared to natural IFN-α subtypes?
The consensus sequence of this compound improves thermodynamic stability and resistance to proteolytic degradation, as evidenced by circular dichroism spectroscopy and serum stability assays . Researchers can quantify its extended half-life using:
- Radiolabeled tracer studies in rodent models.
- Pharmacokinetic modeling of subcutaneous vs. intravenous administration in phase I trials . Structural comparisons with natural IFN-α subtypes (e.g., alanine scanning mutagenesis) can identify residues critical for receptor binding and signaling duration .
Methodological Considerations
- Data Contradiction Analysis : Use hierarchical clustering of transcriptomic datasets (e.g., from CEM or Daudi cells treated with this compound) to resolve conflicting gene expression profiles .
- Experimental Reproducibility : Adhere to CONSORT guidelines for clinical trials and provide raw flow cytometry data (e.g., FACS plots for NK cell activation) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
